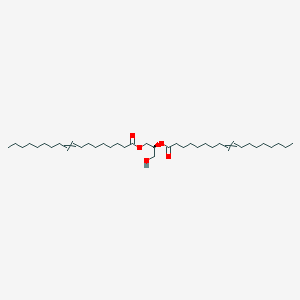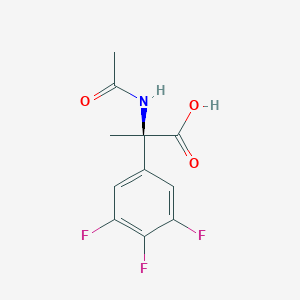
4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid: is an organic compound with the molecular formula C28H20O4 and a molecular weight of 420.46 g/mol . This compound is known for its unique structural properties, which include a central ethene unit substituted with phenyl and carboxyphenyl groups. It is primarily used in research and development, particularly in the field of materials science and coordination chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-carboxybenzaldehyde and triphenylphosphine.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-120°C.
Catalysts and Reagents: Common catalysts used in this synthesis include palladium-based catalysts, while reagents such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carboxyl groups to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid to introduce halogen or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid has several scientific research applications :
Materials Science: Used as a building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Chemistry: Employed in the study of photophysical properties and as a ligand in coordination chemistry.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent probe for biological imaging.
Industry: Utilized in the development of advanced materials with specific optical and electronic properties.
作用機序
The mechanism of action of 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid involves its interaction with metal ions to form coordination complexes . These complexes exhibit unique photophysical properties, such as fluorescence, which can be exploited in various applications. The molecular targets include metal ions like zinc, copper, and iron, which coordinate with the carboxyl and phenyl groups of the compound .
類似化合物との比較
Similar Compounds
1,2,4,5-Tetrakis(4-carboxyphenyl)benzene: Similar in structure but with an additional carboxyphenyl group.
Tetrakis(4-carboxyphenyl)porphyrin: Contains a porphyrin core with carboxyphenyl substituents.
1,2-Di(4-carboxyphenyl)ethene: Lacks the additional phenyl groups present in 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid.
Uniqueness
This compound is unique due to its combination of carboxyphenyl and triphenylethene groups, which confer distinct photophysical properties and make it a versatile building block for the synthesis of advanced materials .
特性
IUPAC Name |
4-[2-(4-carboxyphenyl)-1,2-diphenylethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20O4/c29-27(30)23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(18-14-22)28(31)32/h1-18H,(H,29,30)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTUYJXPONEHGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclodecyloxy-[di(cyclodecyl)-lambda4-sulfanylidene]methanethiol](/img/structure/B8111904.png)




![(2R,3S,4R,5R,8R,10R,11R,12S,13S)-11-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-2-ethyl-3,4,10-trihydroxy-13-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-[(propylamino)methyl]oxan-2-yl]oxy}-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one](/img/structure/B8111933.png)


![3-(2,5-Dioxopyrrolidin-1-yl)-4-(2-{[2-(2,5-dioxopyrrolidin-1-yl)-4-[(2-hydroxyacetyl)oxy]-4-oxobutanoyl]oxy}ethoxy)-4-oxobutanoate](/img/structure/B8111943.png)



